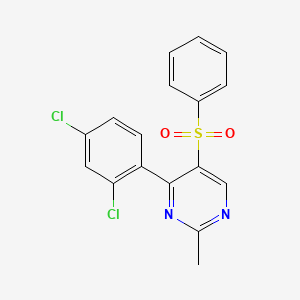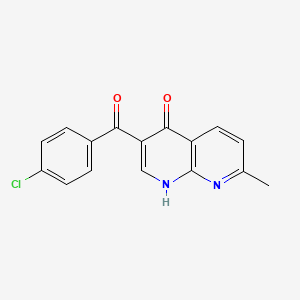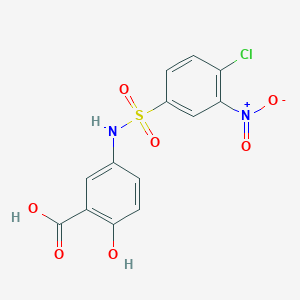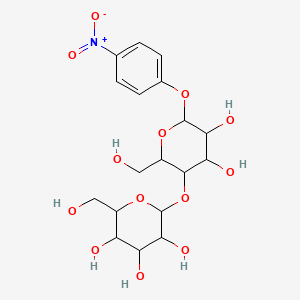methanone CAS No. 339008-18-3](/img/structure/B2634702.png)
[2-(4-Chlorophenyl)-1,3-thiazol-5-yl](4-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone” is a chemical compound with the molecular weight of 318.78 . It is stored at a temperature of 28°C .
Molecular Structure Analysis
Thiazoles, which this compound is a derivative of, are an important class of five-membered heterocyclic compounds, containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28°C . Unfortunately, other specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The novel compound 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone has been synthesized and characterized through various techniques. The structural optimization and theoretical vibrational spectra interpretation were performed using density functional theory (DFT) calculations. This comprehensive study included UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. The analysis revealed insights into the equilibrium geometry, bonding features, and harmonic vibrational wave numbers. Additionally, the substitution effects of electron-withdrawing groups on the molecular structure were examined, alongside Mülliken population analysis on atomic charges. These investigations contribute to understanding the compound's thermodynamic stability and reactivity (Shahana & Yardily, 2020).
Antimicrobial Activity
A molecular docking study was carried out to explore the antibacterial activity of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone. This study aids in understanding the potential of the compound as an antibacterial agent, providing a foundation for further research into its application in combating bacterial infections (Shahana & Yardily, 2020).
Structural Analysis and Pharmacological Potential
Another study focused on the synthesis, crystal structure, and antitumor activity of derivatives related to 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone. These derivatives demonstrated significant inhibition on the proliferation of various cancer cell lines, highlighting the compound's potential for development into therapeutic agents for cancer treatment. The research emphasized the importance of structural analysis in identifying promising leads for antitumor drugs (Tang & Fu, 2018).
Antioxidant Properties
The compound's antioxidant activity was investigated through spectroscopic analysis and quantum chemical calculations. The study aimed to evaluate its efficacy as an antioxidant agent, which is crucial for preventing oxidative stress-related diseases. This research suggests that 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone and its derivatives could serve as potent antioxidants, offering a pathway for the development of novel antioxidant therapies (Viji et al., 2020).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and to wash thoroughly after handling .
Mecanismo De Acción
Target of Action
Compounds containing thiazole and indole scaffolds, which are present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the properties of thiazole and indole derivatives that the compound likely interacts with its targets by binding to them, thereby inducing changes in their function .
Biochemical Pathways
Thiazole and indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and biological activities of the compound.
Result of Action
Based on the known biological activities of thiazole and indole derivatives, the compound could potentially have a range of effects, such as antiviral, anti-inflammatory, anticancer, and other activities .
Análisis Bioquímico
Biochemical Properties
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . The interaction with kinases involves binding to the active site, thereby preventing the phosphorylation of target proteins. Additionally, 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone can bind to DNA, affecting gene expression and cellular functions .
Cellular Effects
The effects of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone can modulate cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone involves multiple pathways. This compound exerts its effects primarily through enzyme inhibition and DNA binding . By binding to the active sites of kinases, it prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways. Additionally, the interaction with DNA leads to changes in gene expression, which can result in cell cycle arrest and apoptosis . The compound also affects the activity of transcription factors, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s mechanism of action and its ability to modulate gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is dose-dependent, and careful dosage optimization is required to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites can further interact with various biomolecules, potentially leading to additional biological effects . The compound’s influence on metabolic flux and metabolite levels has been observed in studies, indicating its role in altering cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution pattern is influenced by the compound’s physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and DNA . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments .
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS/c17-12-5-1-11(2-6-12)16-19-9-14(21-16)15(20)10-3-7-13(18)8-4-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUNWXWFDHBCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2634620.png)

![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)
![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2634625.png)
![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)
![6-(3-methoxyphenyl)-N-(5-nitrothiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2634630.png)
![N-cyclopentyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2634632.png)


![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2634636.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)
